Computed Lipophilicity (XLogP) Shift vs. Unsubstituted Morpholine Ethanamine: A 0.7 Log Unit Differentiation
The target compound exhibits a computed XLogP3-AA value of -0.4 [1]. In contrast, the unsubstituted parent 2-(morpholin-4-yl)ethan-1-amine (CAS 2038-03-1) has a reported XLogP of -1.1 . This represents a +0.7 log unit increase in calculated lipophilicity attributable solely to the gem-dimethyl substitution at the morpholine 3-position. For context, a 0.7 log unit shift in LogP corresponds to an approximately 5-fold increase in octanol-water partition coefficient, a magnitude that profoundly affects passive membrane permeability and non-specific protein binding in biological systems. The comparator 2,6-dimethyl regioisomer (CAS 244789-18-2) has an XLogP3 of -0.2 [2], indicating that the 3,3-gem-dimethyl arrangement yields lipophilicity intermediate between the unsubstituted and 2,6-disubstituted analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = -0.4 |
| Comparator Or Baseline | Unsubstituted analog (CAS 2038-03-1): XLogP = -1.1; 2,6-Dimethyl regioisomer (CAS 244789-18-2): XLogP = -0.2 |
| Quantified Difference | ΔXLogP = +0.7 (vs. unsubstituted); ΔXLogP = -0.2 (vs. 2,6-isomer) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.04.14); comparator values from published chemical databases [1][2] |
Why This Matters
A 0.7 log unit lipophilicity increase directly affects passive permeability and distribution behavior of any drug-like conjugate incorporating this amine, making the target compound a substantially different starting point for medicinal chemistry optimization than the unsubstituted morpholine ethanamine.
- [1] PubChem. 2-(3,3-Dimethylmorpholin-4-yl)ethan-1-amine. Compound Summary, CID 50987580. XLogP3-AA: -0.4. https://pubchem.ncbi.nlm.nih.gov/compound/1258649-63-6 (accessed 2026-04-25). View Source
- [2] AngeneChemical. 4-Morpholineethanamine, 2,6-dimethyl- (CAS 244789-18-2). Product Page. XLogP3: -0.2. https://www.angenechemical.com (accessed 2026-04-25). View Source
